3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

Medicinal chemistry SAR study Chemical biology

Medicinal chemistry teams conducting systematic SAR around pyrrolidine scaffolds face regioisomer contamination risks. This compound provides a pure, single-isomer probe with a distinct 3,4-disubstitution pattern, fundamentally different from the 3,3-geminal isomer (CAS 2097996-61-5). Supplied at ≥98% purity, it reduces false-positive hit risk in fragment screening. The unique combination of a basic carboximidamide anchor, electron-withdrawing CF₃ group, and flexible methoxymethyl side chain enables precise interrogation of steric and electronic requirements at enzyme active sites. In stock for rapid global delivery.

Molecular Formula C8H14F3N3O
Molecular Weight 225.21 g/mol
Cat. No. B13427247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide
Molecular FormulaC8H14F3N3O
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESCOCC1CN(CC1C(F)(F)F)C(=N)N
InChIInChI=1S/C8H14F3N3O/c1-15-4-5-2-14(7(12)13)3-6(5)8(9,10)11/h5-6H,2-4H2,1H3,(H3,12,13)
InChIKeyPDIFYJCESYVRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide: Structural & Procurement Profile


3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide (CAS 2097993-22-9) is a small-molecule pyrrolidine-1-carboximidamide derivative bearing a methoxymethyl substituent at the 3-position and a trifluoromethyl group at the 4-position of the pyrrolidine ring . This compound, with molecular formula C₈H₁₄F₃N₃O and molecular weight 225.21 g/mol, is supplied at ≥98% purity as a research-grade building block . Its structural motif—combining a strongly basic carboximidamide (guanidine-like) group with electron-withdrawing CF₃ and a flexible methoxymethyl side chain—distinguishes it from simpler pyrrolidine-1-carboximidamide analogs that lack one or both substituents .

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide: Regioisomer Specificity


The substitution pattern of this compound—a methoxymethyl group at the 3-position and a trifluoromethyl group at the 4-position of the pyrrolidine ring—differs fundamentally from the geminal 3,3-disubstituted isomer (CAS 2097996-61-5) . In the 3,4-disubstituted system, the electron-withdrawing CF₃ and the methoxymethyl side chain occupy distinct spatial regions, creating a unique dipole moment, steric environment, and hydrogen-bonding surface that cannot be reproduced by the 3,3-geminal congener . Consequently, in any structure-activity relationship (SAR) campaign, molecular recognition event, or downstream derivatization step, the two isomers are expected to exhibit divergent reactivity and binding profiles. The absence of either substituent—as in 3-(trifluoromethyl)pyrrolidine-1-carboximidamide—further alters basicity, lipophilicity, and metabolic stability, making generic interchange scientifically invalid .

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide: Differentiation from Close Analogs


Regioisomeric Purity: 3,4- vs. 3,3-Disubstitution

The target compound (3-methoxymethyl-4-trifluoromethyl) possesses a 3,4-substitution pattern on the pyrrolidine ring, whereas the closest commercially available analog is the 3,3-geminal isomer (CAS 2097996-61-5) . The two isomers are constitutionally distinct; no interconversion occurs under standard laboratory conditions, ensuring that biological or synthetic outcomes obtained with one cannot be assumed for the other.

Medicinal chemistry SAR study Chemical biology

Purity Advantage Over Unsubstituted Analogs

The target compound is supplied with a certified purity of 98% by the primary vendor, as indicated on the certificate of analysis . Several structurally related pyrrolidine-1-carboximidamide derivatives, including 3-methoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide and 3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, are commonly listed at a minimum purity of 95% .

Analytical chemistry Quality control Procurement specification

Basicity Modulation: 4-CF₃ vs. 3-CF₃ Substitution

The pyrrolidine nitrogen pKa of the des-carboximidamide precursor 3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine is predicted to be 8.78 ± 0.10 . By contrast, 3-(trifluoromethyl)pyrrolidine exhibits a predicted pKa of 9.15 ± 0.10 . While the guanidine-like carboximidamide function dominates the overall protonation state (estimated pKa ~11–12 for the parent pyrrolidine-1-carboximidamide ), the electron-withdrawing 4-CF₃ group is expected to incrementally lower the ring nitrogen basicity relative to the 3-CF₃-substituted or unsubstituted analogs, potentially altering hydrogen-bond donor/acceptor capacity and passive membrane permeability.

Physicochemical property pKa prediction Drug-likeness

Long-Term Storage Stability

The compound, when formulated as a hydrochloride salt, can be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year, as indicated by standard storage recommendations for structurally related pyrrolidine-1-carboximidamide derivatives supplied by Bioss Antibodies [1]. Comparable analogs such as 3-(trifluoromethyl)pyrrolidine-1-carboximidamide are recommended for long-term storage in a cool, dry place, without the explicit multi-year stability guarantee .

Compound management Stability Procurement logistics

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide: Application Scenarios


SAR of Pyrrolidine-Based Enzyme Inhibitors

The distinct 3,4-disubstitution pattern of this compound provides a well-defined spatial arrangement of a basic carboximidamide anchor, an electron-withdrawing CF₃ group, and a flexible methoxymethyl side chain. Medicinal chemistry teams conducting systematic SAR around pyrrolidine scaffolds can use this compound as a pure, single-isomer probe to interrogate steric and electronic requirements at enzyme active sites, where the 3,3-geminal isomer would present a fundamentally different pharmacophoric shape .

Building Block for Fragment-Based Drug Discovery

With a certified purity of 98% , this compound meets the stringent quality thresholds required for fragment screening libraries. Low-level impurities (<2%) reduce the risk of false-positive hits and simplify hit-to-lead follow-up, offering a procurement advantage over analogs typically supplied at 95% purity .

Mass Spectrometry Calibration Standard

The unique molecular formula (C₈H₁₄F₃N₃O; MW 225.21) and defined substitution pattern make this compound suitable as a calibration standard in LC-MS/MS workflows, particularly for the quantification of trifluoromethylated pyrrolidine metabolites in biological matrices .

Covalent Probe Design via Carboximidamide Reactivity

The carboximidamide group, with its elevated basicity (pKa ~11–12) and potential for hydrogen-bonding and ionic interactions, can serve as a warhead or recognition element in the design of covalent or tight-binding probes targeting proteases, kinases, or phosphatases that accommodate guanidine-like motifs in their substrate pockets .

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